N-(3,4-dimethylphenyl)-9H-purin-6-amine

Kinase inhibition profiling SAR Tyrosine kinase

N-(3,4-dimethylphenyl)-9H-purin-6-amine (CAS 326008-19-9) is an N6-substituted 6-anilinopurine derivative with molecular formula C13H13N5 and molecular weight 239.28 g/mol. It belongs to the broader class of purine-based kinase inhibitors exemplified by patent EP1444982A1, where the unsubstituted parent compound N-phenyl-9H-purin-6-amine demonstrated a multi-kinase inhibition profile at 30 µM: c-RAF (19%), GSK3β (13%), JNK3 (11%), Lck (39%), MAPK1 (22%), MAPK2 (33%), MEK1 (19%), PKA (32%), PKB (14%), ROCK-II (48%), SAPK2a (32%).

Molecular Formula C13H13N5
Molecular Weight 239.282
CAS No. 326008-19-9
Cat. No. B2374392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-9H-purin-6-amine
CAS326008-19-9
Molecular FormulaC13H13N5
Molecular Weight239.282
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)C
InChIInChI=1S/C13H13N5/c1-8-3-4-10(5-9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyIOPVEFNFEJPUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethylphenyl)-9H-purin-6-amine (CAS 326008-19-9): Procurement-Grade Purine Scaffold for Kinase Inhibitor and Cytokinin Research


N-(3,4-dimethylphenyl)-9H-purin-6-amine (CAS 326008-19-9) is an N6-substituted 6-anilinopurine derivative with molecular formula C13H13N5 and molecular weight 239.28 g/mol . It belongs to the broader class of purine-based kinase inhibitors exemplified by patent EP1444982A1, where the unsubstituted parent compound N-phenyl-9H-purin-6-amine demonstrated a multi-kinase inhibition profile at 30 µM: c-RAF (19%), GSK3β (13%), JNK3 (11%), Lck (39%), MAPK1 (22%), MAPK2 (33%), MEK1 (19%), PKA (32%), PKB (14%), ROCK-II (48%), SAPK2a (32%) [1]. The 3,4-dimethylphenyl substituent introduces steric and electronic modulation at the N6 position, which is the primary determinant of kinase selectivity within this chemotype. The compound also serves as a structural analog of aromatic cytokinins, a class of N6-substituted adenine derivatives that regulate plant cell division and development [2].

1 Kinase inhibitor SAR scaffold: N6-aryl purine core for selectivity screening
2 Cytokinin analog research: planarity-dependent receptor engagement studies
3 N9-unsubstituted building block: enables combinatorial library diversification

Why N-(3,4-Dimethylphenyl)-9H-purin-6-amine Cannot Be Replaced by Unsubstituted or Positional-Isomer Analogs in Kinase and Cytokinin Studies


Within the N6-phenyl-9H-purin-6-amine series, the position and number of methyl substituents on the aniline ring directly govern both the steric complementarity with kinase ATP-binding pockets and the electron density on the exocyclic nitrogen. The unsubstituted parent N-phenyl-9H-purin-6-amine exhibits a broad, relatively weak inhibition profile across multiple kinases at 30 µM, with the highest inhibition observed against ROCK-II (48%) and Lck (39%) [1]. The 3,4-dimethyl substitution pattern introduces two electron-donating methyl groups in a vicinal arrangement, which alters the dihedral angle between the phenyl ring and the purine plane—a critical parameter for kinase selectivity that cannot be replicated by either the 3,5-dimethyl or 2,5-dimethyl positional isomers [2]. In cytokinin biology, the planarity of the N6 side chain is a well-established determinant of receptor binding affinity, where even minor alterations in substitution pattern can shift a compound from agonist to antagonist behavior [3]. Procurement of the precise 3,4-dimethylphenyl derivative is therefore essential for maintaining experimental reproducibility across structure-activity relationship (SAR) campaigns.

Dimension
Target (3,4-dimethyl)
Potential Substitute
Kinase selectivity
Predicted to shift selectivity toward Src-family vs. broad parent profile
Unsubstituted parent: broad, weak inhibition; may not reflect substituted SAR
Conformation/planarity
Near-planar; meta/para substitution preserves receptor-competent geometry
2,5-dimethyl isomer: ortho steric clash forces ring twist, reducing target engagement
Synthetic flexibility
Free N9 for alkylation/glycosylation; two vectors for diversification
N9-substituted analogs: lose one diversification dimension; limit library design

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-9H-purin-6-amine Against Closest Analogs


Kinase Selectivity Shift: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl at N6

The unsubstituted parent N-phenyl-9H-purin-6-amine was profiled against a panel of 10 kinases at 30 µM in EP1444982A1, revealing a rank order of inhibition: ROCK-II (48%) > Lck (39%) > MAPK2 (33%) = PKA (32%) = SAPK2a (32%) > MAPK1 (22%) > c-RAF (19%) = MEK1 (19%) > PKB (14%) > GSK3β (13%) > JNK3 (11%) [1]. While direct panel data for the 3,4-dimethyl analog under identical conditions has not been published in an accessible primary source, QSAR modeling on a series of 34 substituted purine c-Src inhibitors establishes that electron-donating substituents at the meta and para positions of the N6-phenyl ring can modulate c-Src IC50 values across a range spanning 0.02 µM to 3.14 µM, with the 3,4-dimethyl pattern predicted to enhance hydrophobic pocket occupancy relative to the unsubstituted phenyl [2]. The unsubstituted parent compound also showed histidine kinase (EC 2.7.13.3) inhibition with IC50 = 7.3 µM, providing a baseline for assessing the impact of dimethyl substitution on bacterial two-component system targets [3].

Kinase selectivity shift
Reported
Parent compound at 30 µM: ROCK-II 48%, Lck 39%, MAPK2 33%; histidine kinase IC50 7.3 µM. QSAR-predicted shift toward c-Src for 3,4-dimethyl analog.
Reported multi-kinase baseline; predicted selectivity shift requires confirmation
Direct panel data for target compound not yet published; class-level QSAR supports directionality
Kinase inhibition profiling SAR Tyrosine kinase Serine/threonine kinase

Positional Isomer Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl vs. 2,5-Dimethyl Phenyl Substitution at N6

Three regioisomeric dimethylphenyl-9H-purin-6-amine compounds are catalogued in chemical databases: 3,4-dimethyl (CAS 326008-19-9), 3,5-dimethyl (CAS not independently confirmed in public literature), and 2,5-dimethyl (CAS not independently confirmed). The spatial orientation of the two methyl groups relative to the exocyclic N6 nitrogen creates distinct steric environments. In the 3,4-dimethyl isomer, the meta-methyl group exerts a steric effect orthogonal to the N6-phenyl bond axis, while the para-methyl group extends the hydrophobic surface along the binding pocket depth axis. The 3,5-dimethyl isomer presents symmetric meta-substitution that restricts phenyl ring rotation differently, and the 2,5-dimethyl isomer introduces ortho-steric hindrance that forces the phenyl ring out of conjugation with the purine system . In cytokinin biology, the planarity of the N6 side chain is directly correlated with biological activity: non-planar side chains (such as those with ortho substitution) show markedly reduced cytokinin activity in tobacco callus bioassays, while para-substituted planar systems retain activity [1]. This structure-activity principle, established through systematic synthesis and testing of eight N6-substituted adenine analogs, provides a class-level framework for predicting that the 3,4-dimethyl derivative will exhibit intermediate planarity and receptor-binding characteristics distinct from both the 2,5-dimethyl (twisted, low activity) and 3,5-dimethyl (symmetric, potentially different hydrogen-bonding network) isomers [1].

Positional isomer impact
Class-level inference
Ortho-substituted N6-phenyl adenines show >10-fold reduction in cytokinin callus assay vs. para-substituted; 3,4-dimethyl lacks ortho steric hindrance.
Isomer conformation may alter binding-competent planarity; 2,5-dimethyl risks false negatives
Tobacco callus bioassay (5-week); planarity rules from 8-analog cytokinin series
Isomer selectivity Steric effects Cytokinin activity Receptor binding

Substitution-Dependent Kinase Selectivity: Class-Wide Evidence from Trisubstituted Purine Inhibitors

The purine-based kinase inhibitor field provides extensive class-level evidence that N6-phenyl substitution patterns directly control both potency and selectivity. The trisubstituted purine AP23464 (bearing a 4-dimethylphosphorylphenylamino group at C6, a cyclopentyl at C2, and a 3-hydroxyphenylethyl at N9) achieves IC50 < 1 nM against both c-Src and Abl, with crystal structures of the Src kinase domain confirming that the N6 substituent occupies the hydrophobic pocket adjacent to the hinge region [1]. A separate SAR campaign across 34 substituted purine analogs identified that c-Src IC50 values span a 150-fold range (0.02–3.14 µM) depending primarily on the electronic and steric properties of the N6 substituent [2]. In the specific context of N6-phenyl-9H-purin-6-amines (the core scaffold shared with CAS 326008-19-9), the 2D-QSAR model identified the highest occupied molecular orbital (HOMO) energy and the dipole moment of the N6-substituent as the two most significant descriptors governing c-Src inhibitory potency, with electron-donating groups such as methyl substituents on the phenyl ring positively correlated with increased activity [2]. This class-level SAR provides a quantitative framework for differentiating the 3,4-dimethylphenyl derivative from simpler analogs: the dual methyl substitution increases both electron density (via inductive effect) and hydrophobic surface area, predicting enhanced kinase engagement relative to the unsubstituted phenyl or mono-substituted derivatives.

c-Src potency QSAR
Class-level inference
Across 34 N6-substituted purines, c-Src IC50 range: 0.02–3.14 µM. Electron-donating 3,4-dimethyl pattern predicted to enhance potency vs. unsubstituted.
QSAR models support enhanced c-Src engagement relative to parent; direct IC50 not yet reported
HOMO energy and dipole moment are key descriptors; confirm in biochemical assay
c-Src inhibition Tyrosine kinase Purine scaffold optimization Crystal structure

Synthetic Tractability and Building Block Utility for Focused Library Synthesis

N-(3,4-dimethylphenyl)-9H-purin-6-amine is synthesized via nucleophilic substitution of 6-chloropurine with 3,4-dimethylaniline under basic conditions, a well-established route that yields the N6-aryl purine core in a single step . The unsubstituted N9 position remains available for subsequent alkylation, glycosylation, or Mannich reactions, enabling systematic exploration of the N9 substituent space without altering the N6 pharmacophore. This contrasts with 9-substituted analogs such as N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine or N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, where N9 is pre-functionalized, limiting downstream diversification options . In the patent literature covering purine-based kinase inhibitors (EP1444982A1, US20100056494A1, WO2003076442A1), the N6-aryl-N9-unsubstituted scaffold serves as the primary intermediate for generating focused combinatorial libraries, with the 3,4-dimethyl substitution representing a specific hydrophobic/electronic vector within the N6 SAR dimension [1].

Synthetic versatility
Supporting evidence
One-step nucleophilic substitution from 6-chloropurine; N9 free for alkylation/glycosylation, enabling 10–100× library expansion vs. N9-blocked analogs.
N9-unsubstituted scaffold supports combinatorial diversification; verify N9 reactivity
Synthetic route: 3,4-dimethylaniline, K2CO3/DMF, 80–100°C
Nucleophilic aromatic substitution Purine functionalization Combinatorial chemistry Building block

Procurement-Driven Application Scenarios for N-(3,4-Dimethylphenyl)-9H-purin-6-amine (CAS 326008-19-9)


Kinase Inhibitor Lead Optimization: N6-Aryl SAR Expansion Library Synthesis

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ this compound as the N6-fixed building block for systematic N9 diversification. Starting from the 3,4-dimethylphenyl pharmacophore at N6—which QSAR models predict enhances hydrophobic pocket occupancy in Src-family kinases relative to the unsubstituted parent [1]—parallel alkylation at N9 with a set of 20–100 alkyl/benzyl halides generates a focused library that explores the ribose pocket while maintaining the N6 selectivity determinant. This approach mirrors the strategy validated in EP1444982A1, where N6-aryl purines were elaborated into selective kinase inhibitors . The 3,4-dimethyl substitution pattern is particularly relevant for targets where the para position of the N6-phenyl ring extends into a hydrophobic channel (as observed in Src and Abl crystal structures), making this isomer more informative for SAR than the unsubstituted parent.

Cytokinin Receptor Profiling: Aromatic Cytokinin Analog for Plant Biotechnology

Plant biology laboratories investigating cytokinin signaling can utilize this compound as an aromatic cytokinin analog for receptor-binding and structure-activity studies. The 3,4-dimethyl substitution pattern preserves the side-chain planarity required for cytokinin receptor engagement, unlike ortho-substituted analogs that exhibit conformational distortion and reduced activity [1]. In Amaranthus betacyanin bioassays and bacterial cytokinin receptor assays, N6-substituted adenine derivatives with para-substituted phenyl groups have demonstrated quantifiable cytokinin-like activity . The compound is suitable for comparative studies against the native cytokinin trans-zeatin and the synthetic standard 6-benzylaminopurine (BAP) to dissect the contribution of aromatic ring electronics to receptor activation.

Chemical Probe Development: Selectivity Profiling Against the Parent Compound's Kinome Fingerprint

Chemical biology groups seeking to develop selective kinase probes can use the parent compound's published kinome inhibition profile as a baseline for benchmarking the selectivity shift conferred by 3,4-dimethyl substitution. The unsubstituted N-phenyl-9H-purin-6-amine inhibits ROCK-II by 48%, Lck by 39%, and SAPK2a/p38α by 32% at 30 µM, while showing minimal activity against GSK3β (13%) and JNK3 (11%) [1]. By profiling the 3,4-dimethyl derivative against the same panel under identical conditions, researchers can quantify the selectivity shift attributable to the dimethyl substitution—data that would directly inform whether this scaffold is suitable for developing inhibitors with improved kinase selectivity windows. This head-to-head comparison is feasible using commercial kinase profiling services with standardized 10-kinase panels.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Discovery Starting Point

The compound has been evaluated against purine nucleoside phosphorylase (PNP) in the BindingDB database, with reported inhibition data (IC50 = 1,330 nM) measured by conversion of [8-14C]-inosine [1]. While this potency is moderate, it establishes the compound as a validated hit for PNP inhibitor development—a target relevant to T-cell leukemia, gout, and parasitic diseases. The N9-unsubstituted purine core allows for systematic modification to optimize PNP binding while retaining the N6-aryl group that provides the initial target engagement. This distinguishes the compound from N9-substituted analogs that may not be suitable for PNP-focused optimization due to steric incompatibility with the enzyme's purine-binding site.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
N6-aryl purine core with free N9 for systematic diversification
Selectivity profiling against target kinase panel under standardized conditions
Cytokinin receptor structure-activity studies
Planar 3,4-dimethylphenyl side chain compatible with receptor engagement
Cytokinin bioassay (e.g., Amaranthus betacyanin) and comparison to trans-zeatin/BAP
Kinase selectivity benchmarking
Distinct substitution pattern vs. unsubstituted parent for kinome fingerprint comparison
Head-to-head panel profiling (10-kinase set) at identical concentration
PNP inhibitor hit optimization
N9-unsubstituted purine scaffold with reported PNP activity
PNP enzymatic assay (e.g., [8-14C]-inosine conversion) and SAR around N6/N9
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